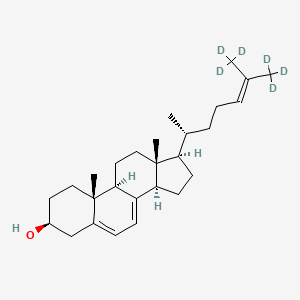

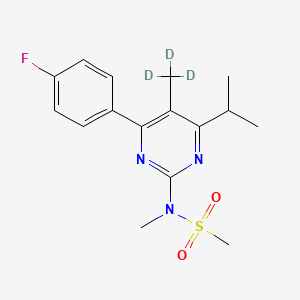

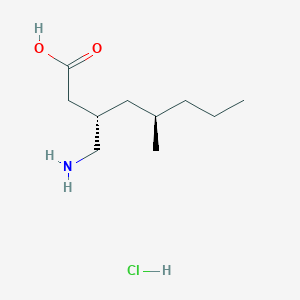

![molecular formula C50H73Cl2N7O7 B12428900 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AVX 13616: is a potent antibacterial compound developed by Avexa. It demonstrates significant in vivo antibacterial efficacy, particularly against drug-resistant Staphylococcus pathogens. The compound has shown promising results in various preclinical studies, making it a potential candidate for treating infections caused by resistant bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of AVX 13616 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .

Industrial Production Methods: : Industrial production of AVX 13616 likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : AVX 13616 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties .

Common Reagents and Conditions: : Common reagents used in the reactions involving AVX 13616 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: : The major products formed from the reactions of AVX 13616 are derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against various bacterial strains to identify the most potent compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, AVX 13616 is used as a model compound to study the synthesis and reactivity of antibacterial agents. Researchers explore its chemical properties and reactions to develop new and improved antibacterial compounds .

Biology: : In biology, AVX 13616 is used to study the mechanisms of bacterial resistance and the development of new antibacterial therapies. It serves as a tool to understand how bacteria develop resistance and how new compounds can overcome this resistance .

Medicine: : In medicine, AVX 13616 is being investigated for its potential use in treating infections caused by drug-resistant bacteria. Its efficacy in preclinical studies suggests that it could be a valuable addition to the arsenal of antibacterial agents available to healthcare professionals .

Industry: : In the pharmaceutical industry, AVX 13616 is used in the development of new antibacterial drugs. Its unique properties make it a valuable starting point for the design and synthesis of novel antibacterial agents .

Wirkmechanismus

Mechanism: : AVX 13616 exerts its antibacterial effects by targeting and disrupting the bacterial cell wall. This disruption leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells .

Molecular Targets and Pathways: : The primary molecular target of AVX 13616 is the bacterial cell wall. The compound interferes with the synthesis and integrity of the cell wall, making it difficult for the bacteria to survive and proliferate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: : AVX 13616 is comparable to mupirocin in terms of its antibacterial activity. AVX 13616 has shown to be effective with a single application, whereas mupirocin requires multiple applications .

Similar Compounds: : Similar compounds to AVX 13616 include mupirocin, vancomycin, and linezolid. These compounds also target bacterial infections but differ in their mechanisms of action and efficacy .

AVX 13616 stands out due to its potent activity against drug-resistant bacteria and its effectiveness with minimal applications, making it a promising candidate for future antibacterial therapies .

Eigenschaften

Molekularformel |

C50H73Cl2N7O7 |

|---|---|

Molekulargewicht |

955.1 g/mol |

IUPAC-Name |

3-methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride |

InChI |

InChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H/t39-,40-,41+;;/m1../s1 |

InChI-Schlüssel |

SINJZCNZEBJUKD-RGJAGTNNSA-N |

Isomerische SMILES |

CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)OCCC(C)C.Cl.Cl |

Kanonische SMILES |

CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

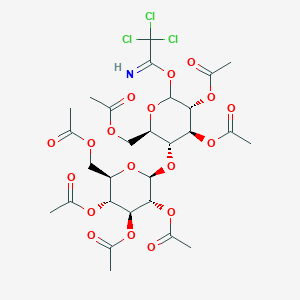

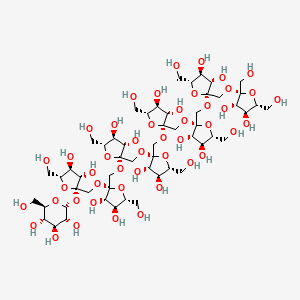

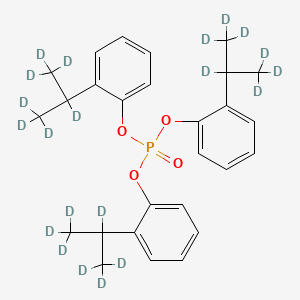

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

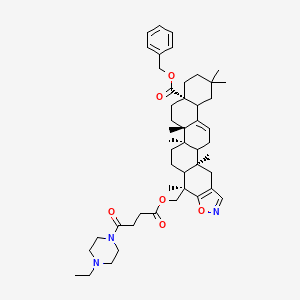

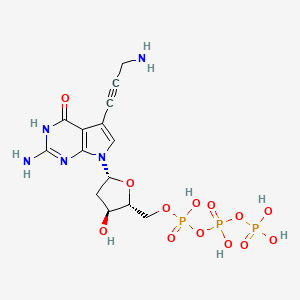

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)

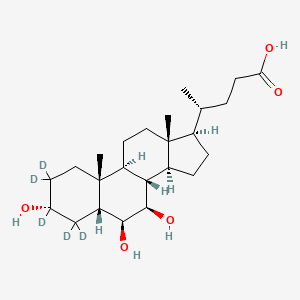

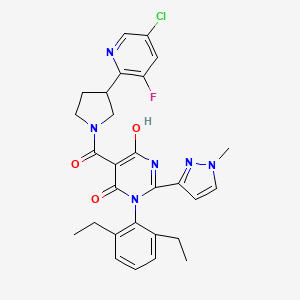

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)